Chemical structure analysis of 2-((1-Methyl-1h-imidazol-2-yl)oxy)ethan-1-amine
Chemical structure analysis of 2-((1-Methyl-1h-imidazol-2-yl)oxy)ethan-1-amine
Chemical Structure Analysis of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery and coordination chemistry, the rational design of bifunctional building blocks is paramount. 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine (Molecular Formula: C6H11N3O) represents a highly versatile, electron-rich pharmacophore. By coupling a rigid 1-methylimidazole core with a flexible, hydrophilic 2-aminoethoxy chain, this molecule serves as a potent bidentate ligand, a histamine receptor mimic, and a foundational intermediate for complex Active Pharmaceutical Ingredients (APIs).
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will deconstruct the causality behind its physicochemical properties, establish a self-validating synthetic protocol, and outline the analytical frameworks required to verify its structural integrity[1].
Physicochemical Profiling & Structural Dynamics
The architectural brilliance of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine lies in its distinct microenvironments. The 1-methylimidazole ring provides a highly stable, aromatic π-system where the N3 nitrogen acts as a strong hydrogen-bond acceptor and metal-coordinating site. The C2-oxygen linkage introduces an electron-donating resonance effect into the imidazole ring, subtly altering its basicity compared to unsubstituted analogs[2]. Finally, the terminal primary amine provides a classic anchor for salt-bridge formation in biological targets or subsequent amide-coupling reactions.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Molecular Formula | C6H11N3O | Confirms elemental composition[3]. |
| Molecular Weight | 141.17 g/mol | Standard reference for stoichiometric calculations. |
| Exact Mass | 141.0902 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| Predicted LogP | -0.5 to -1.2 | Indicates high aqueous solubility and hydrophilicity. |
| pKa (Primary Amine) | ~9.0 - 9.5 | Protonated at physiological pH (7.4), acting as a cation. |
| pKa (Imidazole N3) | ~6.5 - 7.0 | Tunable protonation state; ideal for pH-dependent binding. |
| H-Bond Donors | 1 | Derived from the terminal -NH2 group. |
| H-Bond Acceptors | 3 | Imidazole N3, Ether Oxygen, and Amine Nitrogen. |
Synthetic Methodology & Reaction Mechanisms
Synthesizing 2-alkoxyimidazoles presents a unique kinetic challenge. The imidazole ring is inherently electron-rich, which generally disfavors standard Nucleophilic Aromatic Substitution (SNAr). To overcome this high activation energy barrier, we must utilize a strong base to generate a highly reactive alkoxide nucleophile, paired with a halogenated imidazole precursor.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. The use of a Boc-protecting group prevents competitive N-alkylation or intermolecular polymerization of the amino alcohol.
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Alkoxide Generation (Activation): Dissolve 1.2 equivalents of N-Boc-ethanolamine in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the flask to 0 °C and add 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: NaH quantitatively deprotonates the hydroxyl group, forming a hard, highly reactive alkoxide necessary to attack the sterically hindered C2 position of the imidazole.
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SNAr Coupling: Add 1.0 equivalent of 2-bromo-1-methyl-1H-imidazole to the reaction mixture. Elevate the temperature to 80 °C and stir for 12 hours. Causality: The elevated temperature provides the thermodynamic driving force required to displace the bromide ion from the electron-rich aromatic system.
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Intermediate Isolation: Quench the reaction with ice water to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Dry the combined organic layers over MgSO4, concentrate in vacuo, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the Boc-protected intermediate.
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Acidic Deprotection: Dissolve the intermediate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours. Causality: TFA provides the exact acidic threshold required to cleave the tert-butyl carbamate (Boc) group via a stable tert-butyl cation intermediate, without hydrolyzing the robust C-O-C ether linkage.
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Neutralization & Recovery: Concentrate the mixture to remove volatile TFA. Neutralize the resulting TFA-salt using a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between saturated aqueous Na2CO3 and a polar organic solvent (e.g., 10% isopropanol in chloroform) to yield the pure free amine.
Step-by-step synthetic workflow for 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine.
Analytical Characterization & Structural Verification
To ensure absolute trustworthiness in the synthesized batch, the molecule must be subjected to a rigorous analytical battery. The following spectral predictions are grounded in established literature for 2-alkoxy-1-methylimidazoles[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (400 MHz, CDCl3): The imidazole backbone protons (C4-H and C5-H) will appear as two distinct doublets at approximately δ 6.80 ppm and δ 6.95 ppm (J ≈ 1.5 Hz). The electron-donating ether oxygen at C2 shields these protons relative to unsubstituted 1-methylimidazole[4]. The N-methyl group presents as a sharp singlet at δ 3.50 ppm . The ethylamine chain exhibits two distinct triplets: the oxygen-adjacent methylene (-O-CH2-) at δ 4.30 ppm and the nitrogen-adjacent methylene (-CH2-NH2) at δ 3.00 ppm .
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13C NMR (100 MHz, CDCl3): The most diagnostic peak is the C2 carbon of the imidazole ring. Bounded by two nitrogens and an oxygen, it is highly deshielded and will resonate near δ 155.0 ppm . The C4 and C5 carbons will appear at δ 120.0 and δ 125.0 ppm , respectively.
High-Resolution Mass Spectrometry (HRMS)
Using Electrospray Ionization (ESI) in positive mode, the protonated molecular ion [M+H]+ will be observed at m/z 142.0975 (calculated for C6H12N3O+).
Proposed ESI-MS fragmentation pathway for the protonated molecular ion.
Infrared (IR) Spectroscopy
Diagnostic vibrational modes include a broad, bifurcated band at 3350 cm⁻¹ and 3280 cm⁻¹ , corresponding to the asymmetric and symmetric N-H stretching of the primary amine. A strong absorption at 1250 cm⁻¹ confirms the asymmetric C-O-C stretch of the ether linkage.
Pharmacological & Coordination Chemistry Applications
The structural topology of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine makes it a privileged scaffold in two primary domains:
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Metalloenzyme Inhibition: The spatial arrangement between the imidazole N3 atom and the primary amine allows the molecule to act as a bidentate chelator. In the active sites of zinc-dependent metalloproteases (e.g., Matrix Metalloproteinases or Histone Deacetylases), the N3 nitrogen coordinates directly with the catalytic Zn²⁺ ion, while the primary amine forms hydrogen bonds with adjacent glutamate or aspartate residues.
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Histamine Receptor Modulation: The 1-methylimidazole core is a well-documented bioisostere for the imidazole ring of endogenous histamine. The 2-aminoethoxy extension mimics the ethylamine chain of histamine but introduces conformational restrictions and altered basicity, making this molecule an excellent starting point for the development of selective H3 or H4 receptor antagonists.
Pharmacophore mapping of the molecule within a target metalloenzyme binding pocket.
References
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Electronic Supplementary Information: 2-alkoxy-1-methylimidazole NMR. University of Pretoria. Available at: [Link]
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1-Methylimidazole. Wikipedia. Available at:[Link]
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Regioselective C−H Alkenylation of Imidazoles. The Royal Society of Chemistry. Available at:[Link]
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1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole | C6H11N3O. PubChem. Available at:[Link]
